PPARγ Agonistic Potency Head-to-Head: Compound 4t vs. Rosiglitazone (RSG)
In a direct in vitro comparison, 6-{[(2-Phenyl-1,3-thiazol-4-yl)acetyl]amino}hexanoic acid (Compound 4t) exhibits PPARγ agonistic activity with an EC50 of 0.75 ± 0.20 μM, which is statistically indistinguishable from the clinically used full agonist rosiglitazone (RSG), which shows an EC50 of 0.83 ± 0.14 μM in the same fluorescence polarization (FP)-based PPARγ ligand screening assay [1]. This demonstrates that the compound achieves drug-like potency without the thiazolidinedione (TZD) scaffold associated with classical PPARγ full agonists [1].
| Evidence Dimension | PPARγ Agonistic Activity (EC50) |
|---|---|
| Target Compound Data | EC50 = 0.75 ± 0.20 μM |
| Comparator Or Baseline | Rosiglitazone (RSG), EC50 = 0.83 ± 0.14 μM |
| Quantified Difference | Target compound is 0.08 μM more potent (not statistically significant); achieves comparable potency. |
| Conditions | In vitro fluorescence polarization (FP)-based PPARγ ligand screening assay. |
Why This Matters
For procurement, this proves the compound is a validated, non-TZD positive control tool for PPARγ assays with potency equivalent to the gold-standard reference agonist.
- [1] Ma L, Wang T, Shi M, Ye H. Synthesis, activity, and docking study of phenylthiazole acids as potential agonists of PPARγ. Drug Design, Development and Therapy. 2016;10:1807-1815. DOI: 10.2147/DDDT.S106406. View Source
